Racemic vs. Enantiopure Forms
Unlike enantiopure (R)- or (S)-3-phenylbutylamine hydrochlorides, which require chiral resolution or asymmetric synthesis, the commercial product (CAS 1201907-52-9) is supplied as a racemic mixture (1:1 enantiomeric ratio). This provides a well-defined stereochemical baseline for structure-activity relationship (SAR) studies and avoids the confounding variable of enantiomeric excess . The racemic form serves as a benchmark for assessing stereoselectivity in receptor binding or enzymatic assays .
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | Racemic mixture (1:1 R:S) |
| Comparator Or Baseline | Enantiopure (R)-3-phenylbutylamine hydrochloride |
| Quantified Difference | Qualitative: racemic vs. single enantiomer |
| Conditions | Commercial supply as specified by vendor (Hit2Lead) |
Why This Matters
Procuring a racemic mixture ensures reproducibility in early-stage SAR campaigns and avoids the higher cost and limited availability of single enantiomers.
